3-Methoxy-5-(naphthalen-2-yl)benzoic acid
Overview
Description
3-Methoxy-5-(naphthalen-2-yl)benzoic acid: is an organic compound with the chemical formula C₁₈H₁₄O₃. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position and a naphthalen-2-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and naphthalene-2-boronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methoxybenzoic acid with naphthalene-2-boronic acid.
Reaction Conditions: The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural properties make it suitable for use in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
3-Methoxybenzoic acid: A simpler analog with only a methoxy group attached to the benzoic acid core.
Naphthalene-2-boronic acid: A precursor used in the synthesis of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents at the 3- and 5-positions.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a naphthalen-2-yl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methoxy-5-naphthalen-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-17)18(19)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMEIPTCBOYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690425 | |
Record name | 3-Methoxy-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-43-5 | |
Record name | Benzoic acid, 3-methoxy-5-(2-naphthalenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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